Cas no 66-56-8 (2,3-Dinitrophenol)

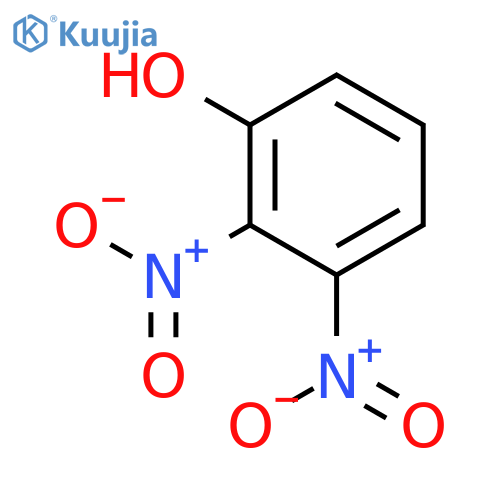

2,3-Dinitrophenol structure

商品名:2,3-Dinitrophenol

2,3-Dinitrophenol 化学的及び物理的性質

名前と識別子

-

- 2,3-Dinitrophenol

- Phenol, 2,3-dinitro-

- 2,3-Dinitrofenol [Czech]

- 2,3-dinitro-phenol

- 2,3-DNP

- 2.3-Dinitro-1-hydroxy-benzol

- anti-dinitrophenol

- di-nitro-phenol

- HOC6H3(NO2)2-2.3

- Phenol,2,3-dinitro

- NS00014392

- NSC 156083

- AC-24718

- Q19949845

- CHEMBL3347393

- 4-06-00-01369 (Beilstein Handbook Reference)

- UNII-735M30625H

- 2,3-Dinitrofenol

- 2,3-Dinitrophenol, wetted

- 66-56-8

- SCHEMBL16979

- MHKBMNACOMRIAW-UHFFFAOYSA-N

- AKOS015912555

- BRN 2213580

- NSC-156083

- 735M30625H

- Phenol,3-dinitro-

- AKOS016013016

- NSC156083

- 2,3-Dinitrophenol, moistened with water, >=98.0% (HPLC)

- WLN: WNR CQ BNW

- EINECS 200-628-7

- CCRIS 3101

- FT-0631292

- DTXSID2075261

- 25550-58-7

- CHEBI:39354

- 2,3Dinitrofenol

- DTXCID7044685

- Phenol, 2,3dinitro

- DB-019792

- 2,3DNP

-

- MDL: MFCD00024250

- インチ: InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H

- InChIKey: MHKBMNACOMRIAW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 184.01200

- どういたいしつりょう: 184.01202123g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 112Ų

じっけんとくせい

- 密度みつど: 1.650

- ゆうかいてん: 141-145 °C

- ふってん: 329 ºC

- フラッシュポイント: 151 ºC

- 屈折率: 1.4738 (estimate)

- ようかいど: Solubility Sparingly soluble in water; soluble in ethanol, ether

- PSA: 111.87000

- LogP: 2.25500

- 酸塩基指示剤の変色ph値範囲: Colorless (3.9) to yellow (5.9)

- 酸性度係数(pKa): 4.86, 4.96(at 25℃)

2,3-Dinitrophenol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H311-H331-H373-H411

- 警告文: P261-P273-P280-P301+P310-P311

- 危険物輸送番号:UN 1320

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-33-51/53

- セキュリティの説明: 28-37-45-61

- RTECS番号:SL2700000

-

危険物標識:

- 危険レベル:4.1

- セキュリティ用語:4.1

- リスク用語:R23/24/25

- 危険レベル:4.1

- 包装グループ:I

2,3-Dinitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,3-Dinitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D480755-250mg |

2,3-Dinitrophenol (Wetted with water) (DISCONTINUED) |

66-56-8 | 250mg |

$ 800.00 | 2023-09-07 | ||

| TRC | D480755-5g |

2,3-Dinitrophenol |

66-56-8 | 5g |

1075.00 | 2021-08-14 | ||

| TRC | D480755-1g |

2,3-Dinitrophenol |

66-56-8 | 1g |

310.00 | 2021-08-14 | ||

| TRC | D480755-50mg |

2,3-Dinitrophenol (Wetted with water) |

66-56-8 | 50mg |

$190.00 | 2023-05-18 | ||

| TRC | D480755-500mg |

2,3-Dinitrophenol (Wetted with water) |

66-56-8 | 500mg |

$1499.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42155-1G |

2,3-Dinitrophenol |

66-56-8 | ≥98.0% | 1G |

¥2524.66 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-230857-1 g |

2,3-Dinitrophenol, wetted, |

66-56-8 | 1g |

¥2,459.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42155-5G |

2,3-Dinitrophenol |

66-56-8 | ≥98.0% | 5G |

¥12832.92 | 2022-02-24 |

2,3-Dinitrophenol 関連文献

-

1. Novel cine substitution in the reaction of 2,3-dinitrophenol with secondary aminesRoger E. Markwell J. Chem. Soc. Chem. Commun. 1979 428

-

2. The migration of aromatic nitro-groupsK. H. Pausacker,J. G. Scroggie J. Chem. Soc. 1955 1897

-

Peng Lin,Jiumeng Liu,John E. Shilling,Shawn M. Kathmann,Julia Laskin,Alexander Laskin Phys. Chem. Chem. Phys. 2015 17 23312

-

4. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675

-

Huayun Deng,Ye Fang Med. Chem. Commun. 2012 3 1270

66-56-8 (2,3-Dinitrophenol) 関連製品

- 603-85-0(2-Amino-3-nitrophenol)

- 16090-33-8(2-Nitrobenzene-1,4-diol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量